Ethyl 4-formyl-2-hydroxybenzoate
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Overview
Description
Ethyl 4-formyl-2-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and is characterized by the presence of an ethyl ester group, a formyl group, and a hydroxyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-formyl-2-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The formyl group can be introduced through a formylation reaction using reagents such as formic acid or formic anhydride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Ethyl 4-carboxy-2-hydroxybenzoate
Reduction: Ethyl 4-(hydroxymethyl)-2-hydroxybenzoate
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 4-formyl-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of ethyl 4-formyl-2-hydroxybenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
Comparison with Similar Compounds
Ethyl 4-formyl-2-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its physical and chemical properties.
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both formyl and hydroxyl groups.
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
ethyl 4-formyl-2-hydroxybenzoate |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-6,12H,2H2,1H3 |
InChI Key |
WJUYYVPDEIOVMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=O)O |
Origin of Product |
United States |
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